A-62198 Exhibits Nanomolar Potency Against Human Renin but Is 1000-Fold Less Potent Than Terlakiren
A-62198 inhibits human renin with an IC50 of 400 nM in a purified enzyme assay [1]. This potency is approximately 570-fold lower than that of terlakiren (CP-80,794), which exhibits an IC50 of 0.7 nM against human renin under comparable conditions , and over 500-fold lower than enalkiren (A-64662), which has an IC50 of 0.78 nM [2].
| Evidence Dimension | Human renin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 400 nM |
| Comparator Or Baseline | Terlakiren: 0.7 nM; Enalkiren: 0.78 nM |
| Quantified Difference | A-62198 is ~570-fold less potent than terlakiren and ~500-fold less potent than enalkiren. |
| Conditions | Purified human renin enzyme assay; pH not specified but standard for such assays. |
Why This Matters
The lower potency of A-62198 does not diminish its value; rather, it defines a specific tool compound niche for mechanistic studies where ultra-high potency may confound interpretation or where a less potent control is required.
- [1] BindingDB. Entry for A-62198 (CID: 50004887). Affinity Data: IC50: 400 nM against human renin. View Source
- [2] PeptideDB. Enalkiren (A-64662) Product Datasheet. IC50: 0.78 nM in purified renal renin-angiotensinogen system. View Source
